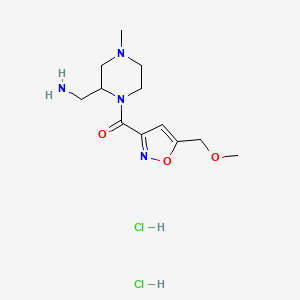
2,4-ジクロロ-N-(2-(3-((2-(シクロペンチルアミノ)-2-オキソエチル)チオ)-1H-インドール-1-イル)エチル)ベンザミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C24H25Cl2N3O2S and its molecular weight is 490.44. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-(2-(3-((2-(cyclopentylamino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗がん特性
この化合物のインドール部分は、潜在的な抗がん特性を示唆しています。研究者らは、この化合物が癌細胞株、特に従来の化学療法に抵抗性のある細胞株に及ぼす影響を調べています。 予備的な研究によると、この化合物は細胞増殖を阻害し、アポトーシスを誘導し、腫瘍の増殖を抑制する可能性があります .
抗炎症活性
硫黄とインドール基の存在から、この化合物は抗炎症効果を発揮する可能性があります。研究者らは、NF-κBやCOX-2などの炎症性経路に対するこの化合物の影響を調べています。 この化合物の作用機序を理解することは、新しい抗炎症薬の開発につながる可能性があります .
抗菌性
ベンザミド骨格は、しばしば抗菌活性に寄与します。科学者らは、この化合物をグラム陽性菌とグラム陰性菌の両方の細菌株と真菌病原体に対して評価してきました。 この化合物の有効性と安全性については、さらなる調査が必要です .
キナーゼ阻害
シクロペンチルアミノ基は、潜在的なキナーゼ阻害を示唆しています。研究者らは、癌シグナル伝達経路に関与するタンパク質キナーゼを含む、さまざまなキナーゼに対してこの化合物をスクリーニングしてきました。 特定の標的を特定できれば、標的療法につながる可能性があります .
代謝性疾患
この化合物の構造的特徴を考慮すると、代謝経路に影響を与える可能性があります。研究者らは、この化合物がグルコース代謝、脂質恒常性、インスリン感受性に及ぼす影響を調べています。 この化合物が代謝調節剤としての可能性を調査することが重要です .
神経保護効果
インドール誘導体は、しばしば神経保護効果を示します。研究者らは、この化合物が神経細胞株と動物モデルに及ぼす影響を研究してきました。 この化合物は、神経伝達物質系、酸化ストレス、または神経炎症に影響を与える可能性があります .
薬物送達システム
この化合物は、疎水性であるため、薬物送達システムに組み込むことができます。 研究者らは、この化合物を標的薬物送達のためのキャリアとして使用し、バイオアベイラビリティを高め、副作用を最小限に抑える方法を調べてきました .
ケミカルバイオロジーとプローブ開発
ケミカルバイオロジーとプローブ開発に興味を持つ研究者らは、この化合物を特定の生物学的プロセスを研究するためのツールとして調べてきました。 この化合物のユニークな構造により、細胞標的に選択的に結合することができ、機能的研究に役立ちます .
Sigma-Aldrich. (2024). 2,4-DICHLORO-N-(2-(4-CHLORO-PHENYL)-ETHYL)-BENZAMIDE. Link
作用機序
Target of Action
The primary target of this compound is Dihydrofolate Reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. By inhibiting DHFR, the compound can disrupt cell growth, making it a potential candidate for therapeutic applications .
Mode of Action
The compound interacts with DHFR by binding to its active site, thereby inhibiting the enzyme’s function . This interaction results in the disruption of the tetrahydrofolate synthesis pathway, which is essential for DNA synthesis and cell growth .
Biochemical Pathways
The compound affects the tetrahydrofolate synthesis pathway by inhibiting DHFR . This disruption leads to a decrease in the production of tetrahydrofolate, a co-factor necessary for the synthesis of purines, thymidylic acid, and certain amino acids. The downstream effect is a disruption in DNA synthesis and cell growth .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of DNA synthesis and cell growth due to the inhibition of DHFR . This can potentially lead to cell death, particularly in rapidly dividing cells. Therefore, the compound may have potential applications in the treatment of conditions characterized by rapid cell growth, such as cancer .
特性
IUPAC Name |
2,4-dichloro-N-[2-[3-[2-(cyclopentylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25Cl2N3O2S/c25-16-9-10-18(20(26)13-16)24(31)27-11-12-29-14-22(19-7-3-4-8-21(19)29)32-15-23(30)28-17-5-1-2-6-17/h3-4,7-10,13-14,17H,1-2,5-6,11-12,15H2,(H,27,31)(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUAFVIODWLOKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2433388.png)
![N-[(2,4-Difluorophenyl)-pyridin-3-ylmethyl]-N-methylprop-2-yn-1-amine](/img/structure/B2433389.png)





![3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/new.no-structure.jpg)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide](/img/structure/B2433402.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-piperidin-3-ylmethanone;dihydrochloride](/img/structure/B2433404.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2433409.png)
